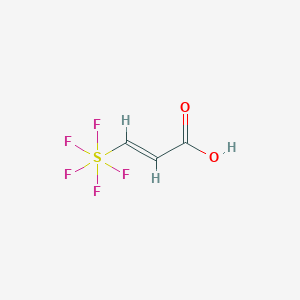

Pentafluoro(2-carboxyvinyl) sulfur(VI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

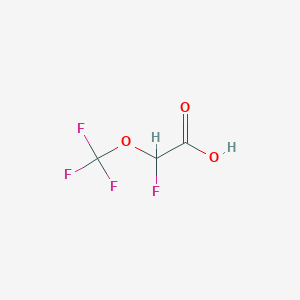

Pentafluoro(2-carboxyvinyl) sulfur(VI) is a compound that features a pentafluorosulfanyl group attached to a carboxyvinyl moiety. This compound is of interest due to its unique physicochemical properties, which include high chemical stability and significant electron-withdrawing effects. The pentafluorosulfanyl group is known for its resistance to hydrolysis under both acidic and basic conditions, making it a valuable functional group in various chemical applications .

Mécanisme D'action

Target of Action

Pentafluoro(2-carboxyvinyl) sulfur(VI), also known as E-3-Pentafluorosulfanylprop-2-enoic acid, is a compound that has been studied for its potential in the development of covalent inhibitors with high potency and low off-target effects . The primary targets of this compound are proteins involved in protein-protein interactions (PPIs) . These targets play a crucial role in various biological processes, and their modulation can lead to significant changes in cellular function.

Mode of Action

E-3-Pentafluorosulfanylprop-2-enoic acid interacts with its targets through a mechanism known as sulfur(VI) fluoride exchange (SuFEx) in vitro selection . This technique allows the evolution of covalent aptamers from trillions of SuFEx-modified oligonucleotides . Through this interaction, the compound can permanently impair protein functions by targeted cross-linking .

Biochemical Pathways

The biochemical pathways affected by Pentafluoro(2-carboxyvinyl) sulfur(VI) are those involving protein-protein interactions. The compound’s action can perturb these interactions, leading to changes in the downstream effects of these pathways . .

Pharmacokinetics

It is noted that covalent inhibitors like this compound can have simple pharmacokinetic properties due to their ability to permanently impair protein functions .

Result of Action

The result of the action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is the impairment of protein functions involved in protein-protein interactions

Analyse Biochimique

Biochemical Properties

The role of Pentafluoro(2-carboxyvinyl) sulfur(VI) in biochemical reactions is intriguing. It is known that sulfur(VI) fluorides have found applications in biomolecular chemistry, chemical biology, and medicinal chemistry . Specific enzymes, proteins, and other biomolecules that Pentafluoro(2-carboxyvinyl) sulfur(VI) interacts with are yet to be identified .

Cellular Effects

It is speculated that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pentafluoro(2-carboxyvinyl) sulfur(VI) is complex. It is known that sulfur(VI) fluoride exchange (SuFEx) enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . This transformative process converts the transient and reversible protein-biomolecule interaction into a stable binding complex .

Metabolic Pathways

It is known that sulfur(VI) fluorides have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology . Specific enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, are yet to be identified.

Méthodes De Préparation

The synthesis of pentafluoro(2-carboxyvinyl) sulfur(VI) typically involves the incorporation of the pentafluorosulfanyl group onto a suitable precursor. One common method includes the use of commercially available synthons substituted with the pentafluorosulfanyl group. The synthetic route may involve amide coupling, reductive amination, diazo-coupling, and CuAAC “click” reactions

Analyse Des Réactions Chimiques

Pentafluoro(2-carboxyvinyl) sulfur(VI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively studied.

Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

Substitution: The pentafluorosulfanyl group can participate in nucleophilic substitution reactions, often catalyzed by bases such as DBU.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Applications De Recherche Scientifique

Pentafluoro(2-carboxyvinyl) sulfur(VI) has several scientific research applications:

Biology: The compound’s stability and unique properties make it useful in bioconjugation techniques.

Comparaison Avec Des Composés Similaires

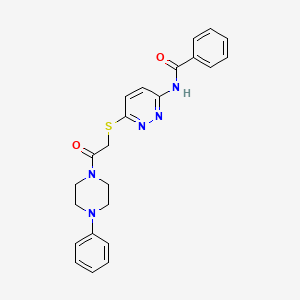

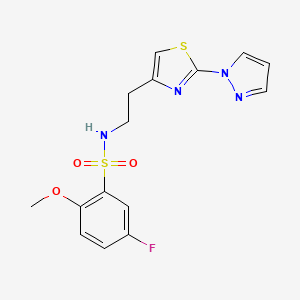

Pentafluoro(2-carboxyvinyl) sulfur(VI) can be compared with other compounds that feature electron-withdrawing groups, such as:

Trifluoromethyl compounds: These compounds also exhibit strong electron-withdrawing effects but are generally less lipophilic than pentafluorosulfanyl compounds.

Sulfonyl fluorides: These compounds share similar stability and reactivity characteristics but differ in their specific applications and reactivity profiles.

The uniqueness of pentafluoro(2-carboxyvinyl) sulfur(VI) lies in its combination of high chemical stability, significant electron-withdrawing effects, and lipophilicity, which make it a versatile and valuable compound in various scientific and industrial applications .

Propriétés

IUPAC Name |

(E)-3-(pentafluoro-λ6-sulfanyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F5O2S/c4-11(5,6,7,8)2-1-3(9)10/h1-2H,(H,9,10)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJBNJZYOWKKRGF-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CS(F)(F)(F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/S(F)(F)(F)(F)F)\C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2687656.png)

![1-Phenyl-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one](/img/structure/B2687659.png)

![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)

![2,4,7-Trimethyl-6-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2687662.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2687664.png)

![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)